5-Pentanamidopyridine-3-carboxylic acid hydrochloride
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Overview
Description
5-Pentanamidopyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a pentanamide group at the 5-position and a carboxylic acid group at the 3-position, which is further converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentanamidopyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Pentanamide Group: The pentanamide group can be introduced through an amide coupling reaction. This can be achieved by reacting the appropriate pentanoic acid derivative with a pyridine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a phenolate ion.
Formation of Hydrochloride Salt: The final step involves converting the free carboxylic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Pentanamidopyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Pentanamidopyridine-3-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Pentanamidopyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Lacks the pentanamide group, making it less versatile in certain synthetic applications.
5-Aminopyridine-3-carboxylic acid: Contains an amino group instead of a pentanamide group, leading to different reactivity and applications.
5-Pentanamidopyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position, which can affect its chemical properties and reactivity.
Uniqueness
5-Pentanamidopyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the pentanamide and carboxylic acid groups on the pyridine ring. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(pentanoylamino)pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9;/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALUZMIZBAWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CN=CC(=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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